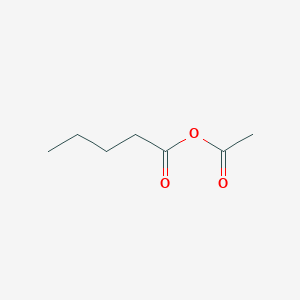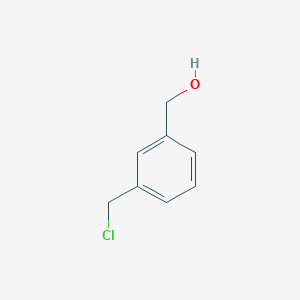
4-Chloroquinazolin-6-OL
Overview
Description
4-Chloroquinazolin-6-OL is a chemical compound used in scientific research. It has a molecular formula of C8H5ClN2O and a molecular weight of 180.59 .
Synthesis Analysis
The synthesis of 4-Chloroquinazolin-6-OL involves complex chemical reactions . For instance, one method involves the use of triphenyl phosphine and 2-methoxyethanol in dichloromethane, followed by the addition of diisopropyl azodicarboxylate .
Molecular Structure Analysis
The molecular structure of 4-Chloroquinazolin-6-OL can be determined using various techniques such as X-ray crystallography and NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving 4-Chloroquinazolin-6-OL can be analyzed using various methods such as titration and electroanalytical tools .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloroquinazolin-6-OL can be analyzed using various techniques . It is stored under inert gas (nitrogen or argon) at 2-8°C .
Scientific Research Applications
Antimicrobial and Biofilm Inhibition
4-Chloroquinazolin-6-OL: has been studied for its antimicrobial properties, particularly against biofilm-forming bacteria . Biofilms are complex communities of microorganisms that are resistant to conventional antibiotics. The compound has shown potential in inhibiting biofilm formation, which is crucial in treating chronic infections and preventing the spread of resistant strains .
Drug Discovery and Development
In the realm of drug discovery, 4-Chloroquinazolin-6-OL serves as a versatile scaffold. Its structure is a key building block in synthesizing various pharmacologically active molecules. It has been used to develop compounds with potential applications in treating diseases such as cancer, cardiovascular conditions, and neurological disorders .
Organic Synthesis
This compound plays a significant role in organic chemistry, where it is used as an intermediate in the synthesis of more complex chemical entities. Its reactivity allows for various substitutions and modifications, making it a valuable tool for constructing diverse molecular architectures .
Quorum Sensing Inhibition
Quorum sensing is a communication system used by bacteria to coordinate their behavior4-Chloroquinazolin-6-OL derivatives have been explored for their ability to disrupt this process, thereby attenuating bacterial virulence without promoting the development of resistance .
Pharmacological Research
The pharmacological properties of 4-Chloroquinazolin-6-OL include its role in the synthesis of compounds with anti-inflammatory, anticonvulsant, and anticancer activities. It is a subject of ongoing research to understand its mechanism of action and therapeutic potential .
Chemical Stability Studies
Due to its stable heterocyclic structure, 4-Chloroquinazolin-6-OL is often used in studies aimed at understanding the stability of pharmaceutical compounds under various conditions. This research is vital for the development of safe and effective medications .
Safety and Hazards
properties
IUPAC Name |
4-chloroquinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-3-5(12)1-2-7(6)10-4-11-8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFQCJUTUJSCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631125 | |
| Record name | 4-Chloroquinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinazolin-6-OL | |
CAS RN |
848438-50-6 | |
| Record name | 4-Chloroquinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroquinazolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1602887.png)

![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)




